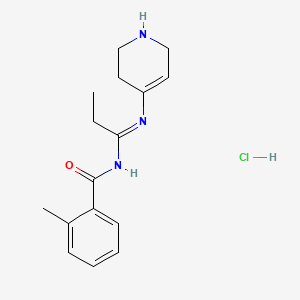![molecular formula C62H75N11O9S B12297329 4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)
4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SNIPER(ABL)-058 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML)These molecules recruit IAP ubiquitin ligases to target proteins, leading to their ubiquitylation and subsequent degradation via the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SNIPER(ABL)-058 involves the conjugation of a ligand that binds to the BCR-ABL protein with a ligand that recruits an IAP ubiquitin ligase. The two ligands are connected by a linker of optimal length to ensure effective recruitment and degradation. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final conjugation step .
Industrial Production Methods
Industrial production of SNIPER(ABL)-058 would likely involve large-scale synthesis of the individual ligands and the linker, followed by their conjugation under controlled conditions. The process would need to be optimized for yield, purity, and scalability, with considerations for cost-effectiveness and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
SNIPER(ABL)-058 primarily undergoes reactions related to its mechanism of action, including:
Ubiquitylation: The recruitment of IAP ubiquitin ligases leads to the ubiquitylation of the target BCR-ABL protein.
Proteasomal Degradation: Following ubiquitylation, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
The synthesis of SNIPER(ABL)-058 involves reagents such as coupling agents for the conjugation of ligands and linkers, as well as solvents and catalysts to facilitate the reactions. Conditions typically include controlled temperatures, pH levels, and reaction times to ensure optimal yields and purity .
Major Products Formed
The major product formed from the reactions involving SNIPER(ABL)-058 is the degraded BCR-ABL protein, which is broken down into smaller peptides and amino acids by the proteasome .
Aplicaciones Científicas De Investigación
SNIPER(ABL)-058 has several scientific research applications, including:
Mecanismo De Acción
SNIPER(ABL)-058 exerts its effects by recruiting an IAP ubiquitin ligase to the BCR-ABL protein. This recruitment facilitates the ubiquitylation of the target protein, marking it for degradation by the proteasome. The molecular targets involved include the BCR-ABL protein and the IAP ubiquitin ligase, while the pathways include the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
SNIPER(ABL)-2: Another SNIPER compound targeting the BCR-ABL protein, with a similar mechanism of action.
Uniqueness
SNIPER(ABL)-058 is unique in its specific targeting of the BCR-ABL protein and its use of IAP ubiquitin ligases for protein degradation. This specificity and mechanism of action distinguish it from other protein degraders and make it a valuable tool in cancer research and drug development .
Propiedades
Fórmula molecular |
C62H75N11O9S |
|---|---|
Peso molecular |
1150.4 g/mol |
Nombre IUPAC |
4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69) |
Clave InChI |
TVHMRPZDSBFQBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)

![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N-isopropylacetamide](/img/structure/B12297289.png)
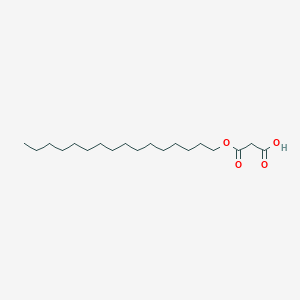
![tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12297300.png)

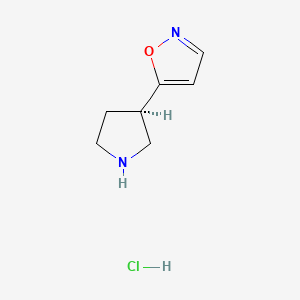
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12297313.png)

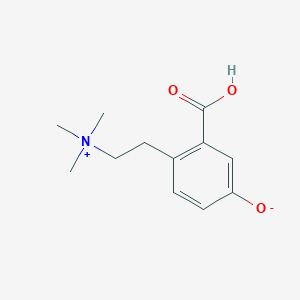
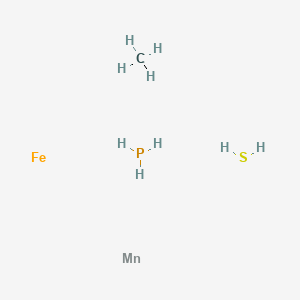
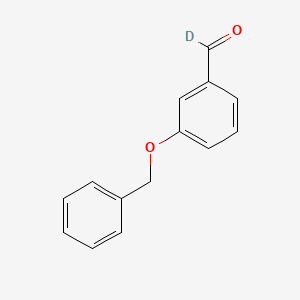
![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)
